4-(diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Description
4-(Diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a heterocyclic compound featuring a benzamide core substituted at the 4-position with a diethylsulfamoyl group and linked to a 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene moiety. The dioxolo-benzothiazol system comprises a fused 1,3-dioxole ring and benzothiazole, with a methyl group at position 5. The diethylsulfamoyl substituent introduces a sulfonamide functionality, which is known to enhance solubility and modulate biological interactions .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-4-23(5-2)30(25,26)14-8-6-13(7-9-14)19(24)21-20-22(3)15-10-16-17(28-12-27-16)11-18(15)29-20/h6-11H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKLWPWQHSXRRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the [1,3]dioxolo[4,5-f][1,3]benzothiazole core, followed by functionalization with a benzamide group and a diethylsulfamoyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzothiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Key Comparison Points :
Aryl sulfonamides (e.g., 4-methylphenyl in ) may offer stronger hydrogen-bonding interactions, critical for target engagement in enzymatic inhibition .
Heterocyclic Systems :
- The dioxolo-benzothiazol core in the target compound and its analogs () provides rigidity and planar geometry, favoring π-π stacking in biological targets .
- Thiazolidinedione () and pyridinyl-thiazole () systems highlight divergent bioactivities, emphasizing the role of heterocycle choice in drug design .
Synthetic Routes :
- Analogous compounds (e.g., ) are synthesized via hydrazide-isothiocyanate condensations and cyclization, suggesting similar pathways for the target compound .
- employs carbodiimide-mediated coupling, a method adaptable for introducing sulfonamide groups in the target compound .
Chloro-substituted analogs () may exhibit reduced metabolic stability compared to sulfonamide variants due to electrophilic reactivity .
Biological Activity
4-(diethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and neuroprotection. This article reviews its biological activity based on recent studies, including pharmacological evaluations and structure-activity relationships.
Chemical Structure and Properties
The compound features a complex structure that includes a benzamide moiety linked to a diethylsulfamoyl group and a benzothiazole derivative. This structural diversity is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzothiazole derivatives. For instance, analogs of this compound have demonstrated potent antiproliferative effects against various cancer cell lines. A study found that certain derivatives exhibited sub-micromolar activity against MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells, with IC50 values ranging from 560 to 980 nM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 | 560 |
| Compound B | PANC-1 | 980 |
| Compound C | MDA-MB-435 | 271 |
| Compound D | SK-MEL-5 | 443 |
These findings suggest that modifications in the structure can lead to enhanced biological activity, indicating a promising avenue for developing new anticancer agents.
Neuroprotective Effects
Benzothiazole derivatives have also been studied for their neuroprotective properties. In silico studies suggest that these compounds can inhibit acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds with similar structures have shown promising results in preventing amyloid-beta aggregation and oxidative stress, which are key factors in neurodegeneration .
Table 2: Neuroprotective Activity of Benzothiazole Derivatives
| Compound | AChE Inhibition (%) | Anti-Aβ Aggregation |
|---|---|---|
| Compound E | 75 | Yes |
| Compound F | 60 | Yes |
| Compound G | 50 | No |
The mechanism by which these compounds exert their effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compounds interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
- Neuroprotection : They act as antioxidants and inhibit key enzymes involved in neurodegenerative processes.
Case Studies
In one notable case study, a derivative similar to this compound was tested in vitro against drug-resistant cancer cell lines. The results indicated that the compound maintained its efficacy despite the presence of multidrug resistance mechanisms such as P-glycoprotein overexpression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
